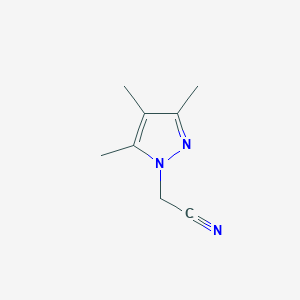
2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" appears to be a derivative of thioxoacetamide, which is a functional group containing a sulfur atom double-bonded to a carbon atom, adjacent to an acetamide group. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a thioxoacetamide moiety and a benzoyl group. These types of compounds are of interest due to their potential biological activities, including antibacterial properties as seen in the first paper .
Synthesis Analysis
The synthesis of related compounds typically involves a sequence of reactions starting with amines or amides, which are then reacted with various electrophiles to introduce different substituents. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, substituted benzamides can be synthesized by reacting ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . These methods suggest that the synthesis of "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" could potentially be achieved through analogous synthetic routes involving the appropriate starting materials and electrophilic reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" is characterized by various spectroscopic techniques, as well as single crystal X-ray data in some cases . These techniques allow for the confirmation of the molecular structure, including the arrangement of atoms and the presence of specific functional groups. The presence of a thioxoacetamide group is a key structural feature, which can be confirmed through spectral analysis.
Chemical Reactions Analysis
Compounds containing thioxoacetamide groups can participate in a variety of chemical reactions. For instance, they can act as electrophilic building blocks for the formation of ring-annulated products, as seen in the synthesis of thiazolo[3,2-a]pyrimidinones . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilicity of the carbonyl carbon and the overall stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thioxoacetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications, especially in medicinal chemistry. The antibacterial activity of these compounds, as demonstrated in the first paper, suggests that they have the potential to interact with biological targets, which is a significant aspect of their chemical properties . The solubility and stability of these compounds can be tailored by modifying their substituents, which can enhance their biological activity and pharmacokinetic properties.
Mecanismo De Acción
Target of Action
Similar compounds such as hydrazones and quinazolines are known to have a broad spectrum of biological activities . They are often used as starting materials for different mechanistic approaches in drug discovery .
Mode of Action
It’s known that hydrazones are prepared by the condensation reaction of an appropriate hydrazide and aldehyde . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Related compounds such as benzoxazoles have been shown to affect various biochemical pathways . For instance, benzoxazoles are known to interact with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .
Pharmacokinetics
The synthesis of similar compounds like hydrazones and quinazolines has been achieved using various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . These methods could potentially influence the ADME properties of the compound.
Result of Action
Related compounds such as hydrazones and quinazolines have been reported to possess high anti-inflammatory and analgesic activity . This suggests that 2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide might have similar effects.
Propiedades
IUPAC Name |
2-(2-benzoylhydrazinyl)-N-phenyl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)17-18-15(21)14(20)16-12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,19)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKQWLFSANHOSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)
![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)




![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

